1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a pyrazole ring substituted with a fluoroethyl group and a pyrrole derivative, which may contribute to its biological activity.
This compound falls under the category of nitrogen-containing heterocycles, specifically pyrazoles and pyrroles, which are known for their diverse biological activities. It is also classified as an amine due to the presence of the methanamine functional group.
The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves multiple steps:
The synthesis may require careful control of reaction conditions (temperature, time, solvent) to optimize yields and purity. Common solvents used include ethanol and dichloromethane.
The molecular formula for 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is C11H15ClFN3. Its molecular weight is approximately 259.71 g/mol.
Property | Value |
---|---|
Molecular Formula | C11H15ClFN3 |
Molecular Weight | 259.71 g/mol |
IUPAC Name | 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine |
InChI | InChI=1S/C11H15ClFN3/c12... |
SMILES | C1=COC(=C1)CNCC2=CC=NN2CCF.Cl |
This structure indicates that the compound contains both aromatic and aliphatic components, contributing to its chemical properties .
The compound can participate in various chemical reactions:
Reactions are typically conducted in organic solvents at controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction type.
The mechanism of action for 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine likely involves interactions with biological targets such as enzymes or receptors. The binding may occur through various interactions including hydrogen bonding and hydrophobic interactions, potentially leading to modulation of biological pathways .
While specific physical properties such as density and melting point are not extensively documented, it is essential to note that these properties can significantly influence the compound's behavior in various applications.
The chemical properties include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties would need further investigation through experimental methods to provide comprehensive data .
The primary applications of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine lie within medicinal chemistry, particularly in drug development due to its potential biological activity against various diseases. Its unique structural features may contribute to its efficacy as a therapeutic agent . Further research could expand its application scope into other fields such as materials science or agricultural chemistry.
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2